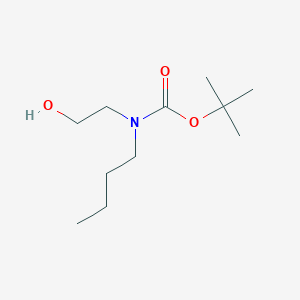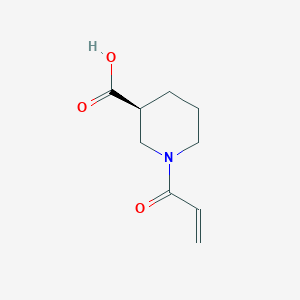
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid: is a chiral compound with a piperidine ring substituted at the 1 and 3 positions The compound’s structure includes a prop-2-enoyl group at the 1-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as triethylamine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully chosen to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the prop-2-enoyl moiety, converting it to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and reduced piperidine derivatives.
Substitution: Halogenated piperidine compounds and other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules. Its chiral nature makes it useful in the preparation of enantiomerically pure compounds.
Biology
The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Research is ongoing to explore the potential therapeutic applications of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3S)-1-(prop-2-enoyl)piperidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness
The unique combination of the prop-2-enoyl group and the carboxylic acid group at specific positions on the piperidine ring gives (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3S)-1-prop-2-enoylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
VBROFLVSVXVQEG-ZETCQYMHSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)C(=O)O |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


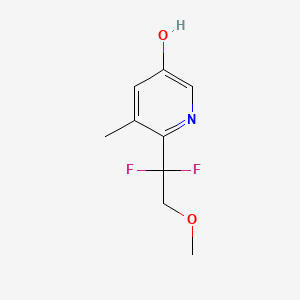
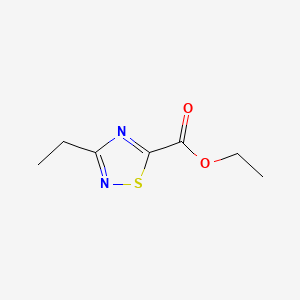

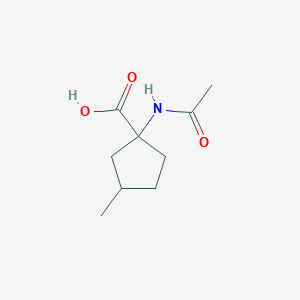
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
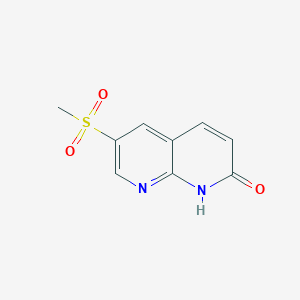
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
